Koenimbine (CAS 21087-98-9) is a highly functionalized pyranocarbazole alkaloid (8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) predominantly isolated from Murraya koenigii. As a solid with a defined melting point of 194–195 °C and reliable solubility in DMSO, it is primarily procured as a high-purity analytical reference standard for botanical extract standardization and as a specialized hit compound in early-stage drug discovery [1]. Unlike crude carbazole mixtures, pure koenimbine offers a precise methoxylated scaffold that is utilized by medicinal chemists for semi-synthetic derivatization and by pharmacologists for targeted inhibition of specific oncogenic and inflammatory signaling cascades [2].
Substituting koenimbine with closely related pyranocarbazoles, such as girinimbine or mahanimbine, fundamentally alters both the biological mechanism of action and the synthetic utility of the material [1]. Structurally, koenimbine possesses an 8-methoxy group that girinimbine lacks. This methoxy substitution shifts the compound's target profile: while girinimbine primarily induces intrinsic mitochondrial apoptosis and targets Bacillus cereus, koenimbine acts as a specific modulator of the Wnt/β-catenin signaling pathway and exhibits distinct activity against Staphylococcus aureus[2]. For procurement in medicinal chemistry, the 8-methoxy group alters the electron density of the carbazole core, directly impacting regioselectivity and yield during semi-synthetic cross-coupling or derivatization, making it non-interchangeable with unmethoxylated analogs [3].
In comparative mechanistic studies, koenimbine demonstrates targeted inhibition of the Wnt/β-catenin signaling cascade, significantly downregulating the expression of DKK1, GSK3B, and β-catenin in HT-29 and SW48 colon cancer cell lines [1]. In contrast, the closely related analog girinimbine lacks this specific pathway modulation, acting instead through generalized intrinsic (mitochondrial) and extrinsic apoptosis pathways. This mechanistic divergence makes koenimbine the required procurement choice for assays specifically requiring Wnt pathway suppression.
| Evidence Dimension | Signaling Pathway Downregulation |
| Target Compound Data | Significant downregulation of DKK1, GSK3B, and β-catenin (Wnt pathway) |
| Comparator Or Baseline | Girinimbine (acts via intrinsic/extrinsic apoptosis without specific Wnt targeting) |
| Quantified Difference | Distinct pathway specificity (Wnt/β-catenin vs. mitochondrial apoptosis) |
| Conditions | HT-29 and SW48 colon cancer cell lines in vitro |
Crucial for researchers who need to specifically isolate and inhibit the Wnt/β-catenin cascade rather than inducing generalized cell death.
The structural differences between pyranocarbazoles dictate their utility in antimicrobial screening panels. Koenimbine exhibits targeted activity against Staphylococcus aureus with an IC50 of 17.0 µM [1]. Conversely, the unmethoxylated comparator girinimbine shows high potency against Bacillus cereus (IC50 3.4 µM) but lacks equivalent efficacy against S. aureus. This strict pathogen specificity means that generic substitution between these alkaloids will result in assay failure depending on the target bacterial strain.
| Evidence Dimension | In vitro Antimicrobial IC50 |
| Target Compound Data | IC50 = 17.0 µM against Staphylococcus aureus |
| Comparator Or Baseline | Girinimbine (IC50 = 3.4 µM against Bacillus cereus, inactive against S. aureus) |
| Quantified Difference | Orthogonal pathogen specificity based on the 8-methoxy substitution |
| Conditions | In vitro antimicrobial susceptibility screening |
Dictates the exact compound selection for targeted antibacterial assay panels, preventing false negatives in S. aureus screens.
When evaluated for baseline cytotoxicity, koenimbine demonstrates an IC50 of 20.47 µg/mL in CT-26 colon carcinoma cells, which is comparable to the standard chemotherapeutic baseline 5-Fluorouracil (5-FU) at 14.57 µg/mL[1]. More importantly for procurement in drug development, koenimbine establishes a clear therapeutic window, showing no significant alteration of normal MLC cell viability at concentrations up to 25 µg/mL. This quantifiable safety margin makes it a more viable scaffold candidate compared to highly toxic crude extracts.
| Evidence Dimension | Cytotoxicity (IC50) and Normal Cell Viability |
| Target Compound Data | IC50 = 20.47 µg/mL (CT-26); Normal cell viability maintained up to 25 µg/mL |
| Comparator Or Baseline | 5-Fluorouracil (IC50 = 14.57 µg/mL) |
| Quantified Difference | Comparable anti-tumor efficacy with a confirmed safety margin in normal cells >25 µg/mL |
| Conditions | CT-26 colon carcinoma cells and normal MLC cells |
Validates koenimbine as a hit compound with a favorable therapeutic index for oncology drug development.
The presence of the 8-methoxy group on the koenimbine scaffold provides a distinct electronic and steric environment that is highly advantageous for semi-synthetic drug design. When utilized as a precursor for novel isoquinoline analogues, koenimbine derivatives achieved potent dual tubulin/V-ATPase inhibition, with the optimized compound (R1 = OMe; R2 = 3-ClC6H4) demonstrating IC50 values of 3.8 µM in MDA-MB-231 cells and 5.8 µM in PC3 cells [1]. Unmethoxylated baselines like girinimbine cannot access these specific methoxy-directed substitution patterns, making koenimbine the mandatory starting material for this class of derivatives.
| Evidence Dimension | Semi-synthetic derivative potency (IC50) |
| Target Compound Data | Yields derivatives with IC50 = 3.8 µM (MDA-MB-231) and 5.8 µM (PC3) |
| Comparator Or Baseline | Unmethoxylated carbazole scaffolds (incapable of yielding the R1=OMe target structure) |
| Quantified Difference | Enables access to sub-10 µM dual-inhibitor analogues dependent on the methoxy group |
| Conditions | Semi-synthetic modification and subsequent in vitro cancer cell line screening |
Crucial for medicinal chemists selecting the optimal starting scaffold to access specific structure-activity relationship (SAR) spaces.
Because koenimbine specifically downregulates DKK1, GSK3B, and β-catenin, it is the required procurement choice for in vitro models of colon cancer (e.g., HT-29, SW48) where isolating the Wnt signaling cascade is required over generalized apoptosis induction [1].
The unique 8-methoxy-substituted pyranocarbazole core makes koenimbine an essential starting scaffold for medicinal chemists synthesizing advanced dual-action inhibitors, such as tubulin/V-ATPase targeting isoquinoline analogues [2].
Due to its distinct activity profile against Staphylococcus aureus (IC50 17.0 µM), koenimbine is highly suited for targeted antibacterial assay panels where related carbazoles like girinimbine fail to show efficacy [3].
As a major, structurally distinct carbazole alkaloid with a defined melting point (194-195 °C), high-purity koenimbine serves as a critical quantitative reference standard for the quality control of Murraya koenigii extracts in the nutraceutical and pharmaceutical industries [4].
Irritant